molecular formula C8H13NO2 B1177821 BASF PALAMOLL 646 CAS No. 150923-12-9

BASF PALAMOLL 646

Cat. No.: B1177821
CAS No.: 150923-12-9
InChI Key:
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Description

BASF PALAMOLL 646: is a high viscosity polymeric plasticizer primarily used in polyvinyl chloride (PVC) and paints. It is derived from adipic acid and butanediol, resulting in a slightly yellowish, practically anhydrous liquid with a mild ester odor. This compound is known for its good resistance to oils and aliphatic hydrocarbons and has a slight tendency to migrate into plastics .

Mechanism of Action

Target of Action

BASF PALAMOLL 646 is a high viscosity polymeric plasticizer primarily designed for PVC and paints . It is approved for use in plasticized PVC articles for food contact applications .

Mode of Action

As a plasticizer, this compound works by increasing the flexibility and workability of the polymers it is added to . It achieves this by embedding itself between the chains of polymers, increasing the distance between them, and thus allowing them to slide past each other more easily . This results in a material that is more flexible and easier to handle.

Pharmacokinetics

This compound is a slightly yellowish, practically anhydrous liquid . It is soluble in the usual organic esters, ketones, ethers, aromatic and chlorinated hydrocarbons . The product is practically insoluble in water, aliphatic hydrocarbons, vegetable and animal oils . These properties influence its distribution and elimination in the environment.

Result of Action

The primary result of this compound’s action is the increased flexibility and workability of the materials it is added to . It has good resistance to oils and aliphatic hydrocarbons . It also has only a slight tendency to migrate into plastics .

Action Environment

This compound can be stored in tanks and drums constructed from normal carbon steel . It is recommended to take steps to ensure the exclusion of atmospheric moisture, e.g., by storing under a blanket of dry nitrogen . Exceeding the recommended storage temperature can cause degradation of the product with negative effects and may even solidify .

Biochemical Analysis

Biochemical Properties

BASF PALAMOLL 646 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. As a plasticizer, it interacts with the polymer chains in PVC, reducing intermolecular forces and increasing flexibility. The compound’s ester groups can form hydrogen bonds with proteins and enzymes, potentially altering their conformation and activity. This interaction can affect the catalytic efficiency of enzymes and the structural integrity of proteins .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes can alter membrane fluidity and permeability, impacting signal transduction and nutrient transport. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s ester groups can form hydrogen bonds with amino acid residues in enzymes, leading to enzyme inhibition or activation. This interaction can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at temperatures below 40°C, but prolonged exposure to higher temperatures can lead to degradation and reduced efficacy. Over time, this compound can accumulate in cells, potentially leading to long-term effects on cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cellular function by increasing membrane fluidity and nutrient transport. At high doses, this compound can exhibit toxic effects, such as enzyme inhibition, oxidative stress, and disruption of cellular homeostasis. These adverse effects highlight the importance of determining the optimal dosage for safe and effective use .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can influence metabolic flux by modulating enzyme activity and altering the levels of metabolites. For example, this compound can inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ester groups facilitate its binding to lipid transport proteins, enabling its movement across cell membranes. Additionally, this compound can accumulate in lipid-rich tissues, affecting its localization and bioavailability .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : BASF PALAMOLL 646 is synthesized through the polymerization of adipic acid with butanediol. The reaction typically involves the esterification of adipic acid with butanediol under controlled temperature and pressure conditions to form the polymeric plasticizer .

Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure the desired product quality. The final product is then purified and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: : BASF PALAMOLL 646 primarily undergoes esterification reactions due to its ester functional groups. It is also involved in substitution reactions where the ester groups can be replaced by other functional groups under specific conditions .

Common Reagents and Conditions

Major Products Formed: : The major product formed from the esterification of adipic acid and butanediol is the polymeric plasticizer this compound. In substitution reactions, the products depend on the specific reagents used, such as esters or amides .

Scientific Research Applications

Chemistry: : BASF PALAMOLL 646 is widely used as a plasticizer in the production of flexible PVC products. Its high viscosity and resistance to oils make it suitable for applications requiring durable and flexible materials .

Biology and Medicine: : While this compound is not directly used in biological or medical applications, its role as a plasticizer in medical-grade PVC products is significant. These products include medical tubing, blood bags, and other flexible medical devices .

Industry: : In the industrial sector, this compound is used in the formulation of paints and coatings. Its ability to improve the flexibility and durability of coatings makes it valuable in various industrial applications .

Properties

CAS No.

150923-12-9

Molecular Formula

C8H13NO2

Molecular Weight

0

Origin of Product

United States

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